Ethyl vinyl ketone

Beschreibung

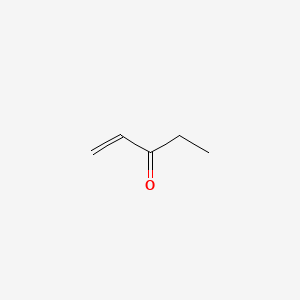

1-Penten-3-one is an olefinic compound. It derives from an acrylic acid.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDVCMBCGBIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29697-33-4 | |

| Record name | 1-Penten-3-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29697-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025318 | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odour | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

38.00 °C. @ 60.00 mm Hg | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in most organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.842-0.848 | |

| Record name | 1-Penten-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1079/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1629-58-9 | |

| Record name | 1-Penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1629-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentene-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001629589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Penten-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0053Y1AZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Penten-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Ethyl Vinyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Ethyl vinyl ketone (EVK), systematically named pent-1-en-3-one, is a reactive α,β-unsaturated ketone. Its chemical structure, featuring a carbonyl group conjugated with a vinyl group, makes it a valuable intermediate in various organic syntheses, including the production of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a detailed overview of the key physical characteristics of this compound, outlines standard experimental procedures for their determination, and presents a logical workflow for one of these fundamental measurements.

Core Physical Properties of this compound

The physical characteristics of this compound are summarized in the table below. These values have been compiled from various sources and represent the most commonly cited figures. It is important to note that some properties, such as boiling point, can vary with atmospheric pressure.

| Property | Value | Units | Notes |

| Molecular Formula | C5H8O | - | [1][2] |

| Molecular Weight | 84.12 | g/mol | [2][3][4] |

| Appearance | Clear colorless to amber liquid | - | [2] |

| Odor | Pungent, peppery, mustard-like | - | [2] |

| Density | 0.851 at 20 °C0.845 at 25 °C | g/mL | [2][3][4] |

| Boiling Point | 103-10438 at 60 mmHg | °C | [5][6] |

| Melting Point | 59-61 | °C | [2] |

| Flash Point | -6 to -10 | °C | [5][7] |

| Vapor Pressure | 31.1 | mmHg at 25°C | [8] |

| Refractive Index (n20/D) | 1.419 - 1.420 | - | [2][4][9] |

| Solubility | Insoluble in water; soluble in most organic solvents such as chloroform and methanol (slightly). | - | [1][2][5] |

Experimental Protocols for Property Determination

The accurate determination of the physical properties of a compound like this compound relies on standardized experimental procedures. Below are detailed methodologies for measuring the key properties listed above.

Determination of Boiling Point (Micro Method)

The boiling point is a critical indicator of a liquid's purity. The micro boiling point determination is suitable for small sample volumes.

Apparatus:

-

Thiele tube or similar heating bath (e.g., oil bath with a stirrer)

-

Thermometer (-10 to 150 °C range)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heat source (Bunsen burner or hot plate)

Procedure:

-

A small volume (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

The bath is heated gently and evenly. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Upon further heating, the vapor pressure of the this compound will increase, causing a continuous and rapid stream of bubbles to emerge from the capillary tube.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.[8][10][11]

Determination of Density using a Pycnometer

Density is a fundamental property used for substance identification and for converting mass to volume.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the calibration mark, and any excess water is carefully removed from the outside.

-

The mass of the pycnometer filled with water is measured (m_water).

-

The density of the water at the specific temperature (ρ_water) is obtained from reference tables. The exact volume of the pycnometer (V) can then be calculated: V = (m_water - m_empty) / ρ_water.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The same procedure of thermal equilibration in the constant temperature bath is followed.

-

The mass of the pycnometer filled with this compound is determined (m_sample).

-

The density of the this compound (ρ_sample) is calculated using the formula: ρ_sample = (m_sample - m_empty) / V.[3]

Measurement of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.

Apparatus:

-

Abbe Refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Soft tissue paper and a suitable solvent (e.g., ethanol or acetone) for cleaning

Procedure:

-

The refractometer is turned on, and the light source is activated. The prisms are cleaned with a soft tissue and a volatile solvent and allowed to dry completely.

-

The temperature of the circulating water bath is set to the desired temperature (e.g., 20 °C) and allowed to stabilize the prism temperature.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and locked together, ensuring the liquid spreads evenly to form a thin film.

-

While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the field of view shows a distinct light and dark region. The dividing line (the borderline) should be as sharp as possible.

-

If a color fringe is observed at the borderline, the dispersion compensator is adjusted until the borderline is sharp and achromatic (black and white).

-

The adjustment knob is used to center the sharp borderline on the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale.[2][12]

Process Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid, such as this compound, using the micro method. This visualization provides a clear, step-by-step logical progression of the protocol.

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. pennwest.edu [pennwest.edu]

- 7. scribd.com [scribd.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chymist.com [chymist.com]

- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

Ethyl Vinyl Ketone: A Technical Guide to its Structure, Properties, and Biological Interactions

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl vinyl ketone (EVK), a reactive α,β-unsaturated ketone, is a compound of significant interest due to its presence in various natural and anthropogenic sources and its utility as a chemical intermediate. This technical guide provides a comprehensive overview of the structure, molecular weight, and physicochemical properties of this compound. It details its toxicological profile, particularly its genotoxicity, and explores its role in biological signaling pathways. This document also includes synthesized experimental protocols for its preparation and analysis, offering a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound, systematically named pent-1-en-3-one, is an organic compound with the molecular formula C₅H₈O.[1] Its structure features a five-carbon chain containing a ketone functional group and a terminal double bond. The conjugation of the double bond with the carbonyl group makes it a reactive Michael acceptor.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | pent-1-en-3-one[2] |

| Synonyms | This compound, EVK, 1-Penten-3-one, Vinyl ethyl ketone[1][3] |

| CAS Number | 1629-58-9[1][3][4] |

| Molecular Formula | C₅H₈O[1][4] |

| Molecular Weight | 84.12 g/mol [1][5] |

| SMILES | CCC(=O)C=C[2][5] |

| InChI Key | JLIDVCMBCGBIEY-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

This compound is a flammable, volatile liquid with a characteristic pungent odor.[1] It is sparingly soluble in water but soluble in most organic solvents.[1] Due to its reactive nature, it can polymerize, especially when exposed to heat or alkali, and is often supplied with stabilizers like hydroquinone or BHT.[1]

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Colorless to amber liquid[6] |

| Odor | Pungent, mustard-like[1] |

| Density | 0.845 g/mL at 25 °C[5] |

| Boiling Point | 103-104 °C at 760 mmHg[6] |

| Flash Point | -6 °C (21.2 °F)[6] |

| Refractive Index | 1.419 at 20 °C[5] |

| Solubility | Insoluble in water; soluble in most organic solvents[1] |

Synthesis and Purification

Experimental Protocol: Synthesis via Ethylene and Carbon Monoxide

This protocol is adapted from a patented method for the synthesis of this compound.[5]

Objective: To synthesize this compound with high selectivity from ethylene and carbon monoxide.

Materials:

-

Ethylene

-

Carbon monoxide

-

Benzene (solvent)

-

Cuprous trifluoroacetate (catalyst)

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with 30 g of benzene.

-

Add 0.27 g of cuprous trifluoroacetate to the solvent.

-

Introduce 16 g of ethylene and 2 g of carbon monoxide into the reactor.

-

Seal the reactor and begin stirring the mixture.

-

Heat the reactor to a temperature of 166-168°C. The pressure will initially be around 2,800 psig.

-

Maintain the reaction for 16 hours. A drop in pressure to approximately 2,200 psig should be observed.

-

After the reaction period, cool the reactor to room temperature and carefully vent any remaining gases.

-

The product mixture can be analyzed by gas chromatography to determine conversion and selectivity.

-

Isolate the this compound from the reaction mixture by fractional distillation.

Experimental Protocol: Purification by Reduced Pressure Distillation

This is a general procedure for the purification of reactive vinyl ketones, adapted from methods for mthis compound.

Objective: To purify crude this compound while minimizing polymerization.

Materials:

-

Crude this compound

-

Anhydrous potassium carbonate (drying agent)

-

Hydroquinone (stabilizer)

-

Vacuum distillation apparatus

Procedure:

-

Dry the crude this compound over anhydrous potassium carbonate for at least 30 minutes with cooling.

-

Filter the dried liquid to remove the drying agent.

-

Add a small amount of hydroquinone to the filtered liquid to inhibit polymerization during distillation.

-

Set up the vacuum distillation apparatus. Ensure all glassware is dry.

-

Transfer the stabilized this compound to the distillation flask.

-

Begin the distillation under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure (e.g., 38 °C at 60 mmHg).[1]

-

Collect the purified this compound in a receiving flask cooled in an ice bath.

-

Store the purified product at a low temperature (2-8°C) in a tightly sealed container with a stabilizer.

Analytical Methods

Experimental Protocol: Quantification by Reverse-Phase HPLC

This protocol provides a general framework for the analysis of this compound using RP-HPLC, based on established methods for similar compounds.[7]

Objective: To quantify the concentration of this compound in a sample.

Materials and Equipment:

-

HPLC system with a UV detector

-

Newcrom R1 or similar C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for MS compatibility)

-

This compound standard

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A mixture of acetonitrile and water. Phosphoric acid can be added to control pH. For LC-MS applications, replace phosphoric acid with formic acid.[7] The exact gradient should be optimized for the specific application.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore.

-

Injection Volume: Dependent on concentration, typically 5-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Toxicology and Genotoxicity

This compound is recognized as a toxic and genotoxic compound.[1][8] It is a strong irritant to the eyes, mucous membranes, and respiratory tract.[1]

Genotoxicity Mechanism

The genotoxicity of this compound stems from its ability to form adducts with DNA.[8] As an α,β-unsaturated ketone, it acts as a Michael acceptor, reacting with nucleophilic sites on DNA bases. Studies have shown that it preferentially reacts with the guanine moiety of deoxyguanosine.[8] This interaction leads to the formation of several types of adducts, which can disrupt DNA replication and transcription, leading to mutations.[8]

Caption: Mechanism of this compound Genotoxicity.

Table 3: Summary of Toxicological Data for this compound

| Endpoint | Species | Route | Value |

| LD₅₀ | Mouse | Intravenous | 56 mg/kg[1] |

| Genotoxicity | E. coli (SOS Chromotest) | In vitro | Weakly genotoxic[9] |

| Mutagenicity | S. typhimurium TA100 | In vitro | Distinctly mutagenic[9] |

| Inhalation Toxicity | Rat, Mouse | Inhalation | Nasal cavity is the major target organ; causes epithelial necrosis and metaplasia.[4][10] |

Biological Signaling Pathways

Recent research has identified a role for this compound in plant signaling pathways. Specifically, in Arabidopsis, EVK has been shown to induce stomatal closure.

EVK-Induced Stomatal Closure in Arabidopsis

This compound, as a reactive electrophilic substance, triggers a signaling cascade in the guard cells of Arabidopsis stomata.[11] This process involves the accumulation of extracellular ATP (eATP), which is dependent on the MRP4 transporter. The increase in eATP subsequently leads to a burst of hydrogen peroxide (H₂O₂), produced by NADPH oxidases (RBOHD/F). This oxidative signal then activates K⁺ efflux channels, leading to a loss of turgor pressure in the guard cells and resulting in stomatal closure.[11]

Caption: EVK-Induced Stomatal Closure Signaling Pathway.

Conclusion

This compound is a multifaceted compound with important implications for both industrial chemistry and biological sciences. Its well-defined structure and physicochemical properties make it a useful synthetic building block. However, its reactivity also underlies its significant toxicological and genotoxic effects, which are of primary concern for drug development professionals and researchers in toxicology. The elucidation of its role in specific biological signaling pathways, such as stomatal regulation in plants, opens new avenues for research into the effects of reactive electrophilic substances on biological systems. The experimental protocols provided herein offer a practical resource for the synthesis, purification, and analysis of this compound, facilitating further investigation into its properties and interactions.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound (1629-58-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. US3864404A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Identification and characterization of deoxyguanosine adducts of mthis compound and this compound. Genotoxicity of the ketones in the SOS Chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mutagenicity and genotoxicity of ethylvinyl ketone in bacterial tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Activates K+ Efflux to Regulate Stomatal Closure by MRP4-Dependent eATP Accumulation Working Upstream of H2O2 Burst in Arabidopsis [mdpi.com]

Synthesis of Ethyl Vinyl Ketone for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl vinyl ketone (EVK) is a valuable and versatile building block in organic synthesis, serving as a key intermediate in various transformations, including Michael additions, Robinson annulations, and Diels-Alder reactions. Its α,β-unsaturated ketone functionality makes it a potent electrophile and a dienophile, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the most common and practical laboratory-scale methods for the synthesis of this compound. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in the efficient and safe preparation of this important reagent.

Introduction

This compound (1-penten-3-one), a colorless to pale yellow liquid with a pungent odor, is a highly reactive organic compound due to its conjugated system. This reactivity makes it an essential tool for synthetic chemists, particularly in the pharmaceutical industry for the development of novel therapeutic agents. This guide details four primary laboratory-scale synthetic routes to this compound:

-

Mannich Reaction followed by Elimination: A reliable and widely used method involving the formation of a Mannich base from a suitable ketone, formaldehyde, and a secondary amine, followed by elimination to yield the α,β-unsaturated ketone.

-

Oxidation of 1-Penten-3-ol: A straightforward approach utilizing the oxidation of the corresponding allylic alcohol to the desired enone.

-

Horner-Wadsworth-Emmons Reaction: A powerful olefination strategy that allows for the stereoselective formation of the vinyl group.

-

Friedel-Crafts Acylation of Ethylene: A classic method involving the reaction of ethylene with an acylating agent in the presence of a Lewis acid catalyst.

Each method is presented with a detailed experimental protocol, a summary of relevant quantitative data, and a mechanistic diagram to provide a thorough understanding of the transformation.

Synthetic Methodologies and Experimental Protocols

Mannich Reaction and Subsequent Elimination

The Mannich reaction provides a robust and frequently employed route to this compound. The synthesis proceeds in two main stages: the formation of the Mannich base, 1-(diethylamino)pentan-3-one, followed by its elimination to yield the target compound.

2.1.1. Synthesis of the Mannich Base: 1-(Diethylamino)pentan-3-one

This procedure is adapted from established methods for the synthesis of β-amino ketones.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethylamine hydrochloride (1.1 moles), paraformaldehyde (1.2 moles), and propionaldehyde (1.0 mole).

-

Solvent Addition: Add a suitable solvent such as ethanol or isopropanol to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is made basic by the addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude Mannich base is purified by vacuum distillation.

2.1.2. Elimination of the Mannich Base to this compound

Two primary methods for the elimination of the Mannich base are thermal decomposition of its hydrochloride salt and a milder approach using ethyl chloroformate.

Experimental Protocol (Thermal Elimination):

-

Salt Formation: The purified Mannich base is dissolved in diethyl ether and treated with a solution of hydrogen chloride in diethyl ether to precipitate the hydrochloride salt. The salt is collected by filtration and dried.

-

Pyrolysis: The 1-(diethylamino)pentan-3-one hydrochloride is placed in a distillation apparatus and heated under vacuum. The this compound product is collected as the distillate.

Experimental Protocol (Ethyl Chloroformate Method):

-

Reaction Setup: To a stirred solution of the Mannich base hydrochloride (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add diisopropylethylamine (1.5 equivalents).

-

Reagent Addition: Add ethyl chloroformate (1.5 equivalents) dropwise to the mixture.

-

Reaction: The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Mannich Reaction Route:

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Mannich Base Formation | Diethylamine HCl, Paraformaldehyde, Propionaldehyde | Ethanol | Reflux | 4-6 | 60-70 | Adapted from[1] |

| Thermal Elimination | 1-(diethylamino)pentan-3-one HCl | Neat | >150 (vacuum) | - | 50-60 | General procedure |

| Ethyl Chloroformate Elimination | 1-(diethylamino)pentan-3-one HCl, DIPEA, Ethyl Chloroformate | 1,2-Dichloroethane | Reflux | 5 | 80-90 | [2] |

Mannich Reaction and Elimination Workflow

Caption: Workflow for the synthesis of this compound via the Mannich reaction.

Oxidation of 1-Penten-3-ol

The oxidation of the secondary allylic alcohol, 1-penten-3-ol, offers a direct route to this compound. Pyridinium chlorochromate (PCC) is a commonly used reagent for this transformation due to its mildness and selectivity.

Experimental Protocol:

-

Reagent Preparation: A suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and celite in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

-

Substrate Addition: A solution of 1-penten-3-ol (1 equivalent) in anhydrous dichloromethane is added to the PCC suspension in one portion.

-

Reaction: The mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

-

Work-up: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data for Oxidation of 1-Penten-3-ol:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PCC | Dichloromethane | Room Temperature | 2-4 | 70-85 | General procedure from[3][4] |

Oxidation of 1-Penten-3-ol Pathway

Caption: Oxidation of 1-penten-3-ol to this compound.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction provides a highly efficient and stereoselective method for the synthesis of alkenes. In this case, this compound can be prepared from the reaction of formaldehyde with a suitable phosphonate ylide.

Experimental Protocol:

-

Ylide Generation: To a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of diethyl (2-oxobutyl)phosphonate (1 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of formaldehyde (generated from paraformaldehyde by heating) is bubbled through the solution or a solution of formaldehyde in a suitable solvent is added.

-

Reaction: The reaction is stirred at room temperature until the starting phosphonate is consumed (monitored by TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Horner-Wadsworth-Emmons Reaction:

| Phosphonate | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl (2-oxobutyl)phosphonate | Formaldehyde | NaH | THF | 0 to RT | 70-85 | General procedure from[5][6][7][8] |

Horner-Wadsworth-Emmons Reaction Pathway

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Profile of Ethyl Vinyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for ethyl vinyl ketone (1-penten-3-one), a key building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its vinylic and ethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and the coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1a (vinyl) | ~6.37 | dd | J ≈ 17.6, 10.4 |

| H-1b (vinyl) | ~6.25 | dd | J ≈ 17.6, 1.6 |

| H-2 (vinyl) | ~5.87 | dd | J ≈ 10.4, 1.6 |

| H-4 (methylene) | ~2.66 | q | J ≈ 7.3 |

| H-5 (methyl) | ~1.19 | t | J ≈ 7.3 |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (=CH₂) | ~128.5 |

| C-2 (-CH=) | ~136.7 |

| C-3 (C=O) | ~200.8 |

| C-4 (-CH₂-) | ~34.5 |

| C-5 (-CH₃) | ~8.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for the carbonyl and vinyl groups.

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity |

| C=O stretch (α,β-unsaturated ketone) | 1680 - 1660 | Strong |

| C=C stretch (vinyl) | 1640 - 1610 | Medium |

| C-H stretch (vinyl) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of volatile organic compounds like this compound.

| m/z | Relative Abundance (%) | Possible Fragment Ion |

| 84 | ~20 | [M]⁺ (Molecular Ion) |

| 55 | 100 | [M - C₂H₅]⁺ or [CH₂=CHCO]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

| 27 | ~30 | [C₂H₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR is used.

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

FT-IR Spectroscopy Protocol

Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Sample Introduction: this compound, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection using a heated probe.

Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualized Experimental Workflows

The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FT-IR Spectroscopy.

Caption: Workflow for Mass Spectrometry.

The Enigmatic Presence of Ethyl Vinyl Ketone in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl ketone (EVK), a volatile organic compound with the chemical formula C₅H₈O, is an α,β-unsaturated ketone known for its pungent, reactive nature. While extensively utilized in industrial applications as a chemical intermediate and polymer component, its natural occurrence and biological roles are less comprehensively understood. This technical guide delves into the known natural sources of this compound, the methodologies for its detection and quantification, and its emerging role in biological signaling pathways. This document aims to provide a consolidated resource for researchers investigating the biosynthesis, bioactivity, and potential therapeutic applications of this intriguing molecule.

Natural Occurrence and Sources of this compound

This compound has been identified as a naturally occurring volatile compound in a diverse range of biological matrices, from fruits and vegetables to animal products and microorganisms. Its presence is often associated with the characteristic aroma and flavor profiles of these sources. Furthermore, EVK is a known product of lipid peroxidation, a fundamental process of oxidative damage in biological systems.

Occurrence in Plant-Based Foods

A significant number of studies have reported the presence of this compound in various fruits, vegetables, and beverages, where it contributes to the complex blend of volatile organic compounds that define their sensory attributes.

Table 1: Documented Natural Occurrence of this compound in Plant-Based Sources

| Source | Common Name | Family | Part | Reference(s) |

| Musa spp. | Banana | Musaceae | Fruit | [1] |

| Citrus sinensis | Orange | Rutaceae | Peel oil, Juice | [1][2] |

| Citrus paradisi | Grapefruit | Rutaceae | Juice, Peel | [1] |

| Prunus persica | Peach | Rosaceae | Fruit | [1] |

| Thea sinensis | Black Tea | Theaceae | Leaves (Infusion) | [1][3] |

| Glycine max | Soybean | Fabaceae | Seed (defatted) | [1][4] |

| Levisticum officinale | Lovage | Apiaceae | Leaf | [1] |

| Cichorium endivia | Endive | Asteraceae | Leaf | [1] |

| Allium schoenoprasum | Chive | Amaryllidaceae | [1] | |

| Vitis vinifera | Grape | Vitaceae | Fruit | [1] |

| Solanum lycopersicum | Tomato | Solanaceae | Fruit | [1] |

| Actinidia deliciosa | Kiwifruit | Actinidiaceae | Fruit | [1] |

| Psidium guajava | Guava | Myrtaceae | Fruit | [1] |

| Ilex paraguariensis | Maté | Aquifoliaceae | [1] |

Note: This table provides a qualitative summary of sources where this compound has been reported. Quantitative data on concentrations in these sources is not consistently available in the literature.

Occurrence in Animal-Based Products

This compound has also been identified in various animal-derived foods, often as a result of processing or degradation of lipids.

Table 2: Documented Natural Occurrence of this compound in Animal-Based Sources

| Source | Description | Reference(s) |

| Lean Fish | - | [1] |

| Fish Oil | Oxidized | [1] |

| Chicken Fat | - | [1] |

| Oysters | - | [1] |

| Clam | - | [1] |

| Beef | Boiled and Cooked | [1] |

| Butter | - | [1] |

| Human Milk | 4 out of 12 samples from 4 urban areas | [3] |

Formation from Lipid Peroxidation

A significant natural source of this compound is the oxidative degradation of polyunsaturated fatty acids, a process known as lipid peroxidation. This non-enzymatic process is a key mechanism of cellular damage in response to oxidative stress. For instance, EVK has been identified as a volatile decomposition product of methyl linolenate hydroperoxides[3]. This formation pathway is crucial as it links the presence of EVK to fundamental physiological and pathophysiological processes.

Experimental Protocols for Isolation and Identification

The detection and quantification of the volatile and reactive this compound from complex natural matrices require sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed. The following sections outline generalized experimental workflows that can be adapted for the analysis of EVK in various samples.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatiles in Fruits and Vegetables

This method is suitable for the analysis of volatile compounds without the need for solvent extraction.

Experimental Workflow:

Figure 1: General workflow for HS-SPME-GC-MS analysis of volatile compounds.

Methodology Details:

-

Sample Preparation: A known weight of the homogenized sample (e.g., fruit puree, vegetable slurry) is placed in a headspace vial. For solid samples, grinding to a fine powder may be necessary.

-

Internal Standard: An internal standard, such as a deuterated analog of this compound, is added to the sample to allow for accurate quantification.

-

Extraction: The vial is sealed and incubated at a controlled temperature to allow volatile compounds to partition into the headspace. A solid-phase microextraction (SPME) fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is then exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are thermally desorbed. The compounds are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer.

-

Identification and Quantification: Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Solvent Extraction for Non-Volatile or Semi-Volatile Compounds in Tea

For less volatile compounds or when a concentrated extract is required, solvent extraction followed by GC-MS analysis is a suitable method.

Experimental Workflow:

Figure 2: General workflow for solvent extraction followed by GC-MS analysis.

Methodology Details:

-

Sample Preparation: A known weight of the dried and ground sample (e.g., tea leaves) is used.

-

Extraction: The sample is extracted with a suitable organic solvent (e.g., dichloromethane, diethyl ether) using techniques such as maceration, sonication, or Soxhlet extraction.

-

Concentration: The solvent extract is filtered to remove solid particles and then concentrated under reduced pressure using a rotary evaporator.

-

Analysis: The concentrated extract is redissolved in a small volume of a suitable solvent, an internal standard is added, and the sample is analyzed by GC-MS as described in the previous section.

Lipid Peroxidation Assay

To study the formation of this compound from lipid peroxidation, an in vitro assay can be performed.

Experimental Workflow:

Figure 3: Workflow for an in vitro lipid peroxidation assay to detect EVK.

Methodology Details:

-

Substrate: A polyunsaturated fatty acid, such as linolenic acid or its methyl ester, is prepared as an aqueous emulsion.

-

Induction: Lipid peroxidation is initiated by adding a pro-oxidant, such as ferrous sulfate (FeSO₄) or a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

-

Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration.

-

Analysis: At different time points, the headspace of the reaction vessel can be sampled using SPME and analyzed by GC-MS to monitor the formation of this compound and other volatile products.

Signaling Pathways and Biological Activity

While the toxicological effects of high concentrations of this compound are documented, its role as a signaling molecule at naturally occurring, low concentrations is an emerging area of research. As an α,β-unsaturated ketone, EVK is a Michael acceptor, capable of reacting with nucleophilic groups in biomolecules, such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for its biological activity.

Regulation of Stomatal Closure in Arabidopsis thaliana

A recent study has elucidated a specific signaling pathway in which this compound is involved in the regulation of stomatal closure in the model plant Arabidopsis thaliana[4]. Stomata are pores on the leaf surface that control gas exchange and water transpiration. Their opening and closing are tightly regulated by various environmental and endogenous signals.

The proposed signaling pathway is as follows:

Figure 4: Proposed signaling pathway of EVK-induced stomatal closure in Arabidopsis.

Pathway Description:

-

Activation of MRP4: this compound activates the multidrug resistance-associated protein 4 (MRP4), an ATP-binding cassette (ABC) transporter located at the plasma membrane of guard cells[4].

-

eATP Accumulation: The activation of MRP4 leads to an accumulation of extracellular ATP (eATP)[4].

-

Hydrogen Peroxide Burst: The increased concentration of eATP triggers a rapid production of hydrogen peroxide (H₂O₂), a key signaling molecule in plants, through the activation of NADPH oxidases[4].

-

Potassium Efflux: The H₂O₂ burst activates ion channels, leading to an efflux of potassium ions (K⁺) from the guard cells[4].

-

Stomatal Closure: The loss of K⁺ and subsequent water movement out of the guard cells results in a decrease in turgor pressure, causing the stomata to close[4].

This signaling cascade demonstrates a specific and regulated biological role for this compound in plant physiology, suggesting that it may act as an endogenous signaling molecule.

Conclusion and Future Perspectives

This compound is a naturally occurring compound found in a wide array of foods and is also a product of lipid peroxidation. Its presence contributes to the flavor and aroma of many natural products. While methods for its detection are well-established, there is a need for more comprehensive quantitative data on its concentration in various natural sources.

The recent discovery of its role in regulating stomatal closure in plants opens up new avenues of research into the biological functions of this and other α,β-unsaturated ketones at physiologically relevant concentrations. For drug development professionals, the reactivity of the Michael acceptor moiety in EVK and its ability to interact with specific cellular targets, such as the MRP4 transporter, may provide inspiration for the design of novel therapeutic agents that modulate similar pathways in mammalian systems.

Future research should focus on:

-

Quantitative Profiling: Establishing a comprehensive database of this compound concentrations in a wider range of natural products and biological tissues.

-

Biosynthetic Pathways: Elucidating the specific enzymatic pathways involved in the biosynthesis of this compound in different organisms.

-

Mammalian Signaling: Investigating whether this compound or similar endogenous α,β-unsaturated ketones play signaling roles in mammalian cells and identifying their specific protein targets.

-

Therapeutic Potential: Exploring the potential of designing drugs that mimic the biological activity of this compound to modulate specific cellular processes for therapeutic benefit.

Understanding the natural occurrence and biological roles of this compound will undoubtedly provide valuable insights for researchers across various scientific disciplines.

References

- 1. This compound (1629-58-9) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 2. Characterization of volatile compounds from healthy and citrus black spot-infected Valencia orange juice and essential oil by using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl Vinyl Ketone (EVK)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl vinyl ketone (EVK), a reactive α,β-unsaturated ketone. It covers its chemical identity, physical and spectroscopic properties, synthesis protocols, key chemical reactions, and its significance in biochemical and toxicological studies. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identification and Properties

This compound, systematically named pent-1-en-3-one, is a colorless, flammable liquid with a pungent odor.[1][2] Its high reactivity, attributed to the conjugated enone system, makes it a versatile intermediate in organic synthesis and a compound of interest in toxicology.[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1629-58-9[1][4][5][6] |

| IUPAC Name | pent-1-en-3-one[1][4][5] |

| Synonyms | 1-Penten-3-one, EVK, Vinyl ethyl ketone[3][5] |

| Molecular Formula | C₅H₈O[1][4][5] |

| Molecular Weight | 84.12 g/mol [6] |

| InChI Key | JLIDVCMBCGBIEY-UHFFFAOYSA-N[1][4] |

| SMILES | CCC(=O)C=C[1][4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless liquid[1] |

| Boiling Point | 102-104.3 °C at 740-760 mmHg[3][5] |

| Density | 0.814 g/cm³[5] |

| Flash Point | -10 °C (14 °F) - closed cup |

| Solubility | Soluble in alcohol, ether, acetone, benzene[3] |

| Refractive Index | 1.398[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum exhibits signals corresponding to the ethyl group and the vinyl group. The vinyl protons show characteristic splitting patterns (geminal, cis, and trans coupling). Published data includes chemical shifts at approximately δ 6.34 (dd, J=17.5, 8.7 Hz), 6.23 (dd, J=17.5, -3.3 Hz), 5.81 (dd, J=8.7, -3.3 Hz), 2.62 (q), and 1.11 (t) ppm.[7] |

| ¹³C NMR | The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-215 ppm.[8][9] The vinyl carbons (C=C) will appear in the alkene region of the spectrum. |

| IR Spectroscopy | A strong absorption band for the C=O stretch is expected between 1685-1690 cm⁻¹ due to conjugation with the double bond.[9] The C=C stretch will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak. Common fragmentation patterns for ketones include α-cleavage.[8] |

Synthesis Protocols

This compound can be synthesized through several methods. The Mannich reaction, followed by elimination, is a common and effective approach.

Synthesis via Mannich Reaction and Elimination

This two-step process involves the formation of a Mannich base from a ketone, formaldehyde, and a secondary amine, followed by the elimination of the amine to form the vinyl ketone.[2][10][11][12]

Experimental Protocol:

-

Formation of the Mannich Base:

-

In a round-bottomed flask equipped with a reflux condenser, combine methyl ethyl ketone (MEK), an equimolar amount of dimethylamine hydrochloride, and an equimolar amount of paraformaldehyde.

-

Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of concentrated hydrochloric acid.[12]

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and add a cold aqueous solution of sodium hydroxide to neutralize the acid and liberate the free Mannich base.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.

-

-

Elimination to this compound:

-

The crude Mannich base can be converted to this compound through quaternization followed by Hofmann elimination.

-

Treat the Mannich base with an alkylating agent, such as methyl iodide, to form the quaternary ammonium salt.[11]

-

The resulting salt is then heated with a base (e.g., sodium bicarbonate or a non-nucleophilic base) to induce an E2 elimination, yielding this compound.[10][11]

-

Alternatively, the Mannich base hydrochloride can be deaminated by heating, often in a high-boiling inert solvent, to produce the vinyl ketone directly.[13]

-

The volatile this compound is typically distilled directly from the reaction mixture.

-

The final product should be stabilized with an inhibitor like hydroquinone or 2,6-di-tert-butyl-p-cresol to prevent polymerization.[3][5]

-

Chemical Reactivity and Applications

The electrophilic nature of the β-carbon in the enone system makes this compound a valuable Michael acceptor in organic synthesis.[1] It is also used as a monomer in polymerization reactions and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3]

Biochemical Interactions and Toxicology

This compound is an electrophile that can form covalent adducts with nucleophilic sites in biological macromolecules like proteins and DNA.[14][15] This reactivity is the basis for its toxicological properties, including its potential mutagenicity and carcinogenicity.[3]

Hemoglobin Adduct Formation

A notable biochemical interaction of EVK is its reaction with the N-terminal valine residue of hemoglobin (Hb).[14][15] The levels of these adducts in human blood can serve as biomarkers for exposure to EVK.[14]

Experimental Protocol for Hemoglobin Adduct Analysis:

This protocol is based on the "adductomics" approach to detect and quantify protein adducts.[14][15]

-

Sample Collection and Preparation:

-

Collect whole blood samples from subjects.

-

Isolate erythrocytes by centrifugation and lyse them to release hemoglobin.

-

Precipitate hemoglobin from the lysate.

-

-

Proteolysis and Derivatization:

-

Subject the isolated hemoglobin to enzymatic digestion (e.g., using trypsin) to generate peptides.

-

The N-terminal valine adduct of EVK is then specifically cleaved and derivatized for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the derivatized adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantify the EVK-valine adduct by comparing its signal to that of a known amount of an internal standard.

-

-

Data Analysis:

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 4: Safety Information for this compound

| Category | Information |

| Signal Word | Danger[4] |

| Hazard Classifications | Flammable Liquid, Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion, Serious Eye Damage |

| Hazard Statements (H-codes) | H225: Highly flammable liquid and vapor.H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled.H314: Causes severe skin burns and eye damage.[4] |

| Precautionary Statements (P-codes) | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] |

| Storage | Store in a well-ventilated, flame-proof area in tightly sealed containers, preferably under an inert atmosphere.[1][5] Keep cool.[4][5][6] |

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the most current Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety protocols.

References

- 1. This compound | 1629-58-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. Mthis compound - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. This compound(1629-58-9) 1H NMR spectrum [chemicalbook.com]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. scribd.com [scribd.com]

- 11. youtube.com [youtube.com]

- 12. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Characterization of a Hemoglobin Adduct from this compound Detected in Human Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Ethyl Vinyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl ketone (EVK), systematically known as 1-penten-3-one, is an unsaturated ketone of significant interest in various chemical and pharmaceutical applications. Its reactive nature, attributed to the presence of both a carbonyl group and a carbon-carbon double bond, makes it a valuable intermediate in organic synthesis. However, this reactivity also poses challenges regarding its stability and handling. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, ensuring safety, and predicting its environmental fate. This technical guide provides a comprehensive overview of the thermodynamic properties and stability of this compound, including detailed experimental protocols for their determination and a discussion of its decomposition pathways.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₈O | [General] |

| Molecular Weight | 84.12 g/mol | [General] |

| CAS Number | 1629-58-9 | [General] |

| Boiling Point | 102-104 °C (at 760 mmHg) | [General] |

| Density | 0.844 g/mL at 25 °C | [General] |

| Solubility | Soluble in alcohol, ether, acetone, and benzene. Insoluble in water. | [General] |

| Appearance | Colorless to pale yellow liquid | [General] |

Thermodynamic Properties: A Comparative Analysis with Mthis compound

Due to the limited availability of specific experimental thermodynamic data for this compound, this section presents data for a closely related and well-studied compound, mthis compound (MVK). This information is provided for comparative purposes to offer insights into the expected thermodynamic behavior of α,β-unsaturated ketones.

Table 1: Standard Thermodynamic Properties of Mthis compound (Gas Phase, 298.15 K)

| Thermodynamic Property | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔfH° | -115 ± 11 | kJ/mol |

| Standard Molar Entropy | S° | 320.34 | J/mol·K |

Note: The Gibbs free energy of formation can be calculated from the enthalpy of formation and entropy values.

Table 2: Heat Capacity of Mthis compound (Gas Phase)

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| 300 | 96.99 |

| 400 | 103.42 |

Stability and Decomposition of this compound

This compound is known to be reactive and can undergo polymerization, especially when exposed to heat, light, or in the presence of a catalyst.[1] It is typically supplied with a stabilizer, such as hydroquinone or butylated hydroxytoluene (BHT), to inhibit this process.

The primary decomposition pathway for this compound under thermal stress involves polymerization. Additionally, like other ketones, it can undergo thermal decomposition at elevated temperatures, leading to the formation of smaller, more stable molecules. The presence of the vinyl group also makes it susceptible to oxidation.

A quantum mechanical study on the oxidation of this compound initiated by the hydroxyl radical (OH) has shown that the reaction can proceed via hydrogen abstraction or OH addition to the C=C double bond.

Below is a simplified logical diagram illustrating the factors influencing the stability of this compound.

Caption: Factors influencing the stability and decomposition pathways of this compound.

Experimental Protocols for Determining Thermodynamic Properties

The following sections describe the standard experimental methodologies that would be employed to determine the key thermodynamic properties of this compound.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.

Experimental Workflow:

Caption: Experimental workflow for determining the enthalpy of formation of this compound.

Detailed Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is weighed and sealed in a combustible container, such as a gelatin capsule or a thin plastic bag of known heat of combustion.

-

Calorimeter Setup: The sample is placed in the sample holder of a bomb calorimeter. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically 25-30 atm).

-

Combustion: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The sample is ignited electrically.

-

Temperature Measurement: The temperature of the water is monitored with a high-precision thermometer before and after combustion to determine the temperature change (ΔT).

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔcU) is calculated using the formula: ΔcU = - (C_calorimeter * ΔT), where C_calorimeter is the heat capacity of the calorimeter, determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔcH°) is calculated from ΔcU using the equation: ΔcH° = ΔcU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of this compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion of this compound.

Entropy (S°) and Heat Capacity (Cp)

The standard molar entropy and heat capacity of this compound can be determined using adiabatic calorimetry.

Experimental Workflow:

References

Ethyl Vinyl Ketone: A Technical Guide to its Genotoxicity and Mutagenic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl vinyl ketone (EVK), an α,β-unsaturated carbonyl compound found in the environment and various food products, has been the subject of scrutiny regarding its potential genotoxicity and mutagenicity. This technical guide provides a comprehensive overview of the existing scientific data on EVK's ability to induce genetic damage. It summarizes key findings from bacterial reverse mutation assays, DNA damage and repair assays, and in vivo chromosomal damage assays. Detailed experimental protocols for these critical studies are provided to aid in the replication and further investigation of EVK's toxicological profile. Furthermore, this guide illustrates the molecular mechanism of EVK-induced DNA damage and the corresponding experimental workflows through detailed diagrams. The compiled data and methodologies are intended to serve as a crucial resource for researchers, scientists, and professionals in drug development to inform risk assessments and guide future research on this compound.

Introduction

This compound (EVK), with the chemical formula C₅H₈O, is a reactive α,β-unsaturated ketone. Its presence in various environmental matrices and its use as a flavoring agent has prompted investigations into its potential adverse health effects. Of particular concern is its genotoxicity, the ability to damage DNA, which can lead to mutations and potentially cancer. Understanding the genotoxic and mutagenic potential of EVK is crucial for regulatory assessment and ensuring human safety. This guide synthesizes the available data on EVK's genotoxicity, focusing on the most commonly employed assays for detecting DNA damage and mutations.

Genotoxicity and Mutagenicity Data

The genotoxic and mutagenic properties of this compound have been evaluated in a battery of in vitro and in vivo assays. The following tables summarize the quantitative data from these studies.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

| Tester Strain | Metabolic Activation (S9) | Dose (µmol/plate) | Mean Revertants/Plate ± SD | Fold Increase over Control | Result | Reference |

| S. typhimurium TA100 | Without S9 | 0.5 | 748 | - | Mutagenic | Deininger et al., 1990 |

| S. typhimurium TA100 | With S9 | 1.0 | 1293 | ~3 | Mutagenic | Deininger et al., 1990 |

Note: Specific revertant numbers for the control group were not provided in the abstract; however, the study reported a distinct mutagenic effect. Bacterial toxicity was observed at concentrations of 0.6 µmol/plate without S9 and 2.0 µmol/plate with S9.

Table 2: SOS Chromotest Data for this compound

| Tester Strain | Metabolic Activation (S9) | Result | Reference |

| E. coli PQ37 | Without S9 | Weakly genotoxic | Deininger et al., 1990 |

| E. coli PQ37 | With S9 | No increase in genotoxicity | Deininger et al., 1990 |

Note: The specific SOS inducing potency (SOSIP) was not detailed in the available literature, but the effect was characterized as weak.

Table 3: In Vivo Micronucleus Assay Data for this compound in B6C3F1 Mice

| Exposure Concentration (ppm) | Duration of Exposure | Tissue | Micronucleated Erythrocytes (%) | Result | Reference |

| 0, 2, 4, 8 | 13 weeks (6h/day, 5 days/week) | Peripheral Blood | No significant increase | Negative | National Toxicology Program |

Note: Specific quantitative data on the percentage of micronucleated erythrocytes were not available in the summary report, but the study concluded no chemical-related effects on micronucleus formation.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of genotoxicity studies. The following sections describe the protocols for the key assays used to evaluate this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations at a specific locus in strains of Salmonella typhimurium that are auxotrophic for histidine.

-

Tester Strain: Salmonella typhimurium strain TA100, which is sensitive to base-pair substitution mutagens, was used.

-

Metabolic Activation: The assay was conducted both in the absence and presence of a mammalian metabolic activation system (S9 fraction). The S9 fraction was prepared from the livers of rats pre-treated with Aroclor 1254.

-

Procedure (Pre-incubation Assay):

-

Varying concentrations of this compound, dissolved in a suitable solvent (e.g., dimethyl sulfoxide), were added to test tubes.

-

For assays with metabolic activation, 0.5 mL of the S9 mix (containing S9 fraction and cofactors) was added. For assays without metabolic activation, 0.5 mL of a buffer solution was used.

-

0.1 mL of an overnight culture of S. typhimurium TA100 was added to each tube.

-

The mixture was pre-incubated at 37°C for a specified period (typically 20-30 minutes) with shaking.

-

Following pre-incubation, 2 mL of molten top agar containing a trace amount of histidine and biotin was added to each tube, vortexed, and poured onto the surface of minimal glucose agar plates.

-

The plates were incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) on each plate was counted. A positive response is defined as a dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the solvent control.

-

-

Controls:

-

Solvent Control: Plates treated with the solvent used to dissolve EVK.

-

Positive Control (without S9): A known direct-acting mutagen (e.g., sodium azide for TA100).

-